molecular formula C6H9ClN2OS B11904698 2-(Methylamino)-1-(thiazol-2-yl)ethanone hydrochloride

2-(Methylamino)-1-(thiazol-2-yl)ethanone hydrochloride

Cat. No.: B11904698
M. Wt: 192.67 g/mol
InChI Key: DWDABFJBJFSTPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylamino)-1-(thiazol-2-yl)ethanone hydrochloride is a chemical compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)-1-(thiazol-2-yl)ethanone hydrochloride typically involves the reaction of thiazole derivatives with methylamine under controlled conditions. One common method involves the use of oxime acetates and xanthates in a copper-catalyzed annulation reaction. This reaction proceeds under redox-neutral conditions and does not require additives or ligands .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-1-(thiazol-2-yl)ethanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

2-(Methylamino)-1-(thiazol-2-yl)ethanone hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Methylamino)-1-(thiazol-2-yl)ethanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, thiazole derivatives are known to inhibit enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are involved in neurotransmitter regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methylamino)-1-(thiazol-2-yl)ethanone hydrochloride is unique due to its specific substitution pattern and the presence of both methylamino and thiazole functional groups. This combination of functional groups contributes to its distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C6H9ClN2OS

Molecular Weight

192.67 g/mol

IUPAC Name

2-(methylamino)-1-(1,3-thiazol-2-yl)ethanone;hydrochloride

InChI

InChI=1S/C6H8N2OS.ClH/c1-7-4-5(9)6-8-2-3-10-6;/h2-3,7H,4H2,1H3;1H

InChI Key

DWDABFJBJFSTPR-UHFFFAOYSA-N

Canonical SMILES

CNCC(=O)C1=NC=CS1.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.